

Application Note: Analytical Characterization of 4-Bromo-2-(methylsulfanyl)benzoic Acid

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Compound of Interest

Compound Name:	4-Bromo-2-(methylsulfanyl)benzoic acid
CAS No.:	255727-69-6
Cat. No.:	B3255507

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Introduction & Strategic Overview

4-Bromo-2-(methylsulfanyl)benzoic acid (CAS: 255727-69-6) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features three distinct functionalities: a carboxylic acid (solubility/pKa handle), a bromine atom (cross-coupling handle), and a methylsulfanyl (thiomethyl) group.

The Analytical Challenge: While the bromine and carboxylic acid groups are chemically robust under standard analysis, the methylsulfanyl (-SMe) group introduces a specific stability risk: S-oxidation. This moiety is prone to oxidation to sulfoxide (-S(O)Me) and sulfone (-SO

Me) derivatives. Therefore, any analytical control strategy must be capable of resolving the parent thioether from its oxidative degradants.^[1]

This guide provides a self-validating workflow to characterize this molecule with high specificity, ensuring it meets the rigorous standards required for drug development.

Physicochemical Profile (Predicted)^[2]

- Molecular Formula: C

H

BrO

S

- Molecular Weight: 247.11 g/mol [2]
- pKa: ~3.5–4.0 (Carboxylic acid)
- LogP: ~2.8 (Moderate lipophilicity)
- Solubility: Low in water (acidic pH); High in DMSO, Methanol, and aqueous base (pH > 8).

Chromatographic Method Development (HPLC-UV/MS)

Objective: Develop a stability-indicating method capable of separating the parent compound from potential S-oxidized impurities and regioisomers.

Column & Mobile Phase Selection[1]

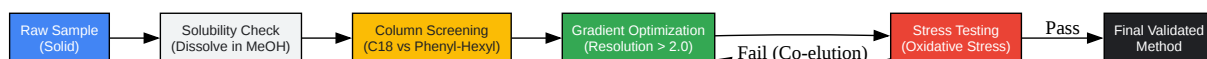
- Stationary Phase: A C18 column is standard, but a Phenyl-Hexyl column is recommended here. The pi-pi interactions with the aromatic ring provide superior selectivity for separating the electron-rich thioether from the electron-deficient sulfoxide/sulfone impurities.
- Mobile Phase pH: The carboxylic acid must be kept protonated to prevent peak tailing and retention time shifting. Use 0.1% Formic Acid (pH ~2.7).

Standard Operating Protocol (SOP)

Parameter	Condition
Instrument	HPLC with PDA (Photodiode Array) or LC-MS
Column	Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 254 nm (aromatic) and 280 nm; MS (ESI+)
Injection Vol	5 µL
Gradient	Time (min): 0 -> 10 -> 12 -> 12.1 -> 15 %B: 10 -> 90 -> 90 -> 10 -> 10

Technical Insight: The sulfoxide impurity is significantly more polar than the parent thioether and will elute earlier (lower retention time). The sulfone will elute between the sulfoxide and the parent.

Workflow Visualization



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Caption: Step-by-step method development workflow emphasizing the critical feedback loop from stress testing to gradient optimization.

Spectroscopic Characterization

Mass Spectrometry (MS)

The presence of Bromine provides a definitive "fingerprint" in the mass spectrum.

- Ionization: ESI Positive (M+H) or ESI Negative (M-H).

- Isotope Pattern: Bromine exists as

Br and

Br in a nearly 1:1 ratio.

- Observation: You will see two molecular ion peaks of equal intensity separated by 2 mass units.
- Target Mass (ESI+): ~247 and ~249 m/z.
- Note: If the peaks are not 1:1, check for interference or co-eluting impurities.

Nuclear Magnetic Resonance (NMR)

Sample Prep: Dissolve ~10 mg in DMSO-

. CDCl

may be used but solubility can be limited; add a drop of MeOD if necessary.

Predicted

¹H NMR Assignment (DMSO-

):

Position	Type	Multiplicity	Approx. ^[3] [2][4][5] Shift (ppm)	Coupling (Hz)	Assignment Logic
-SMe	Methyl	Singlet (s)	2.40 – 2.50	-	Distinctive sharp singlet; key for ID.
H-3	Aromatic	Doublet (d)	7.30 – 7.50		Ortho to SMe/Br; isolated.
H-5	Aromatic	Doublet of Doublets (dd)	7.50 – 7.70		Adjacent to H-6, meta to H-3.
H-6	Aromatic	Doublet (d)	7.80 – 8.00		Ortho to COOH (deshielded).
-COOH	Acidic	Broad Singlet	12.0 – 14.0	-	Exchangeable; may not be visible in wet solvents.

Causality: The H-3 proton is chemically distinct because it sits between the sulfur and bromine atoms. Its coupling pattern (small meta-coupling only) confirms the 1,2,4-substitution pattern relative to the carboxylic acid.

Stability & Forced Degradation Protocol

Rationale: The methylsulfonyl group is the "weak link." To validate your HPLC method, you must generate the oxidative impurities to confirm they do not co-elute with the API (Active Pharmaceutical Ingredient).

Oxidative Stress Protocol

- Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile/Water (50:50).

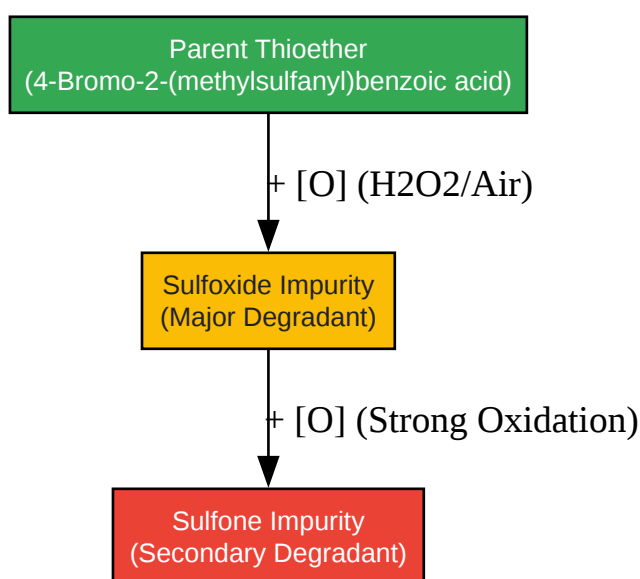
- Stressing: Add 30% H

O

to achieve a final concentration of 3%. Incubate at Room Temperature for 2–4 hours.

- Quenching: Quench with aqueous sodium metabisulfite solution.
- Analysis: Inject immediately onto the HPLC.

Degradation Pathway Diagram



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Caption: Oxidative degradation pathway. The sulfoxide forms first and is the primary impurity to monitor during stability studies.[1]

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